
7a-Fluoroindan-5(7aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Fluoroindan-5(7aH)-one is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is a versatile building block that can be used to synthesize various bioactive molecules.
Mécanisme D'action
The mechanism of action of 7a-Fluoroindan-5(7aH)-one is not well understood. However, it is believed that the compound exerts its biological effects by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific compound it is used to synthesize. However, studies have shown that the compound has potential therapeutic applications in various diseases such as epilepsy, cancer, viral infections, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7a-Fluoroindan-5(7aH)-one in lab experiments is its versatility as a building block for the synthesis of various bioactive molecules. Moreover, the compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity and the need for appropriate safety measures when handling the compound.
Orientations Futures
There are several future directions for the use of 7a-Fluoroindan-5(7aH)-one in scientific research. One direction is the synthesis of novel compounds with potential therapeutic applications. Another direction is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective synthesis of bioactive molecules. Additionally, further research is needed to understand the mechanism of action of this compound and its potential role in various physiological processes.
Méthodes De Synthèse
The synthesis of 7a-Fluoroindan-5(7aH)-one can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of 7a-Fluoroindan-1-ol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
7a-Fluoroindan-5(7aH)-one has been extensively used in the synthesis of various bioactive molecules. For example, it has been used as a key intermediate in the synthesis of the anticonvulsant drug, zonisamide. It has also been used in the synthesis of the anticancer drug candidate, 3-(7a-fluoroindan-5-yloxy)-2-hydroxypropyl carbamate. Moreover, this compound has been used in the synthesis of various other compounds with potential therapeutic applications such as antiviral, anti-inflammatory, and analgesic agents.
Propriétés
| 156332-26-2 | |
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
7a-fluoro-2,3-dihydro-1H-inden-5-one |
InChI |
InChI=1S/C9H9FO/c10-9-4-1-2-7(9)6-8(11)3-5-9/h3,5-6H,1-2,4H2 |
Clé InChI |
SNIASKAXHOENCG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=O)C=CC2(C1)F |
SMILES canonique |
C1CC2=CC(=O)C=CC2(C1)F |
Synonymes |
5H-Inden-5-one,7a-fluoro-1,2,3,7a-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


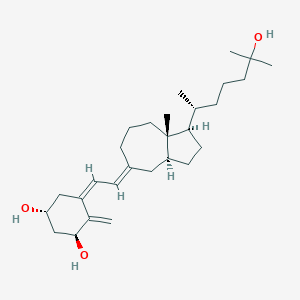
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
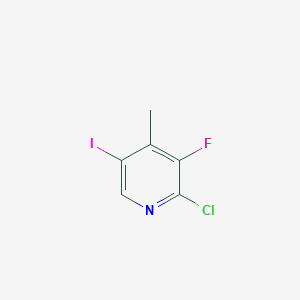
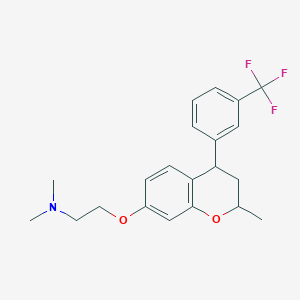
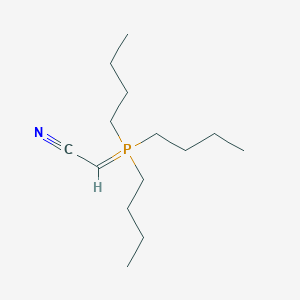
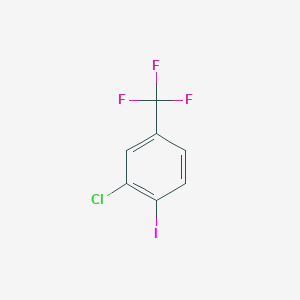
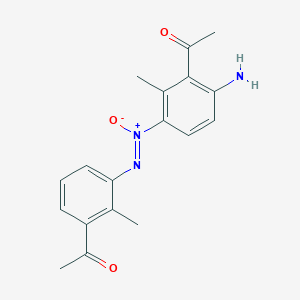
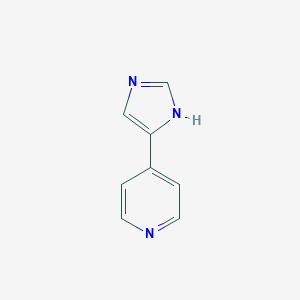

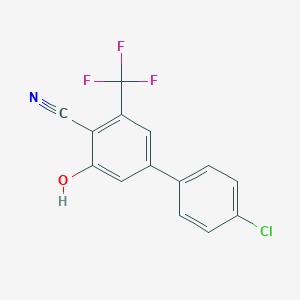
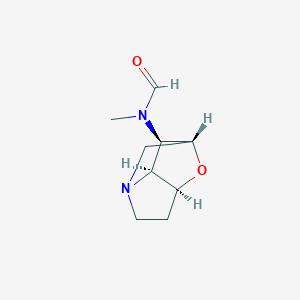
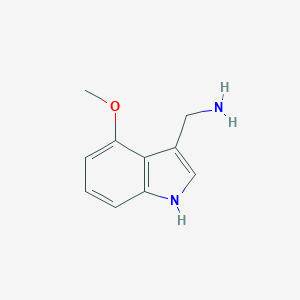
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)

